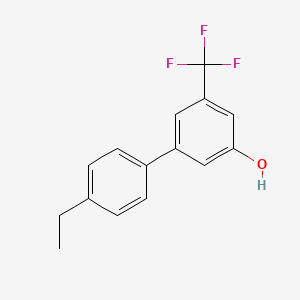
5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol, also known as 4-hydroxy-3-trifluoromethyl-5-methylphenol (HMF-TFMP), is a phenolic compound found in a variety of plants and foods. It is an important intermediate in the synthesis of many pharmaceuticals and has potential applications in a variety of areas including drug delivery, biocatalysis, and food preservation.
Applications De Recherche Scientifique
HMF-TFMP has a variety of potential applications in scientific research. It has been used as a model compound for studying the effects of trifluoromethylation on the reactivity of phenols. Additionally, HMF-TFMP has been used as a substrate for biocatalysis, as a delivery vehicle for drugs, and as a food preservative. Furthermore, HMF-TFMP has been investigated for its potential use in the synthesis of pharmaceuticals and other compounds.
Mécanisme D'action
The mechanism of action of HMF-TFMP is not fully understood. However, it is known that the trifluoromethyl group in HMF-TFMP increases the reactivity of the phenol moiety, allowing it to interact with other molecules more easily. Additionally, the hydroxymethyl group in HMF-TFMP increases the solubility of the compound, making it easier to transport and use in various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMF-TFMP are not well understood. However, it is known that the compound can act as a substrate for biocatalysis, allowing it to be used in the synthesis of various compounds. Additionally, HMF-TFMP has been shown to have antimicrobial activity, making it a potential food preservative.
Avantages Et Limitations Des Expériences En Laboratoire
HMF-TFMP has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yields are generally high. Additionally, the compound is soluble in a variety of solvents, making it easy to transport and use in various applications. However, HMF-TFMP also has some limitations. Its reactivity can be unpredictable, and the compound can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for HMF-TFMP. It could be further investigated for its potential use in drug delivery and food preservation. Additionally, the compound could be used as a model compound for studying the effects of trifluoromethylation on the reactivity of phenols. Furthermore, HMF-TFMP could be used in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Méthodes De Synthèse
HMF-TFMP can be synthesized in several ways. The simplest method involves the reaction of 5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol, 95%trifluoromethyl-5-methylphenol and trifluoroacetic acid in the presence of a base such as potassium carbonate. This reaction produces the desired product in high yields. Additionally, HMF-TFMP can be synthesized through the reaction of 5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol, 95%trifluoromethyl-5-methylphenol and trifluoroacetic anhydride in the presence of a base such as potassium carbonate. This method also yields high yields of the desired product.
Propriétés
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c15-14(16,17)20-13-6-11(5-12(19)7-13)10-3-1-9(8-18)2-4-10/h1-7,18-19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMNDXBDSCWLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686541 |
Source


|
| Record name | 4'-(Hydroxymethyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxymethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-11-4 |
Source


|
| Record name | 4'-(Hydroxymethyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














